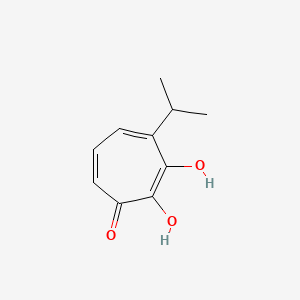
I+/--Thujaplicinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Thujaplicinol is a natural compound belonging to the class of tropolones, which are characterized by a seven-membered carbon ring with an oxygen atom. It is an isomer of thujaplicinol and is primarily found in the bark, needles, and xylem of tree species in the Cupressaceae family, such as Thuja, Juniperus, and Thujopsis . Alpha-Thujaplicinol is known for its high antibacterial and antifungal activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Thujaplicinol can be synthesized through various chemical reactions involving tropolone derivatives. One common method involves the hydroxylation of tropolone using specific reagents and catalysts under controlled conditions . The reaction typically requires a solvent, such as methanol or ethanol, and a catalyst, such as palladium or platinum, to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of I+/--Thujaplicinol often involves the extraction of the compound from natural sources, such as the bark and needles of Cupressaceae trees . The extraction process includes steps like grinding the plant material, solvent extraction, and purification using techniques like chromatography. This method ensures the isolation of this compound in its pure form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Thujaplicinol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound . Substitution reactions result in the formation of substituted this compound derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Alpha-Thujaplicinol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of I+/--Thujaplicinol involves its interaction with specific molecular targets and pathways. It exerts its antibacterial and antifungal effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death . In cancer cells, this compound induces apoptosis through the activation of caspases and the mitochondrial pathway . It also inhibits the growth of cancer cells by interfering with cell cycle progression and promoting autophagic cell death .
Vergleich Mit ähnlichen Verbindungen
Alpha-Thujaplicinol is structurally similar to other tropolones, such as beta-Thujaplicinol and gamma-Thujaplicinol . it is unique in its higher antibacterial and antifungal activities compared to its isomers . Other similar compounds include alpha-Tropolone and its isopropyl derivatives, which also exhibit antimicrobial properties . The presence of two free hydroxyl groups at the C3 and C5 positions in I+/--Thujaplicinol distinguishes it from other tropolones and contributes to its unique biological activities .
Eigenschaften
CAS-Nummer |
16643-33-7 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.203 |
IUPAC-Name |
2,3-dihydroxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)10(13)9(7)12/h3-6H,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
DTNGDTFARJMFLC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















